
(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a methylamino group, and a phenylmethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-6-chloropyridin-3-amine with phenylmethanol under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and bioactive molecules .
Medicine: In medicine, the compound is explored for its therapeutic potential. It is investigated for its role in drug development, particularly in targeting specific enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science .
Mecanismo De Acción
The mechanism of action of (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain kinases or activate specific receptors, leading to downstream effects such as cell signaling modulation and gene expression changes .
Comparación Con Compuestos Similares
(6-Methylpyridin-3-yl)methanol: A related compound with similar structural features but lacking the methylamino group.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: Another compound with a pyridine ring and phenylmethanol group but with different substituents.
Uniqueness: (5-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanol is unique due to the presence of both the methylamino and phenylmethanol groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H16N2O |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
[5-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanol |
InChI |
InChI=1S/C14H16N2O/c1-10-8-12(9-16-14(10)15-2)13(17)11-6-4-3-5-7-11/h3-9,13,17H,1-2H3,(H,15,16) |
Clave InChI |
VBWZCBXFDQTDRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1NC)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,2R,5R)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13011461.png)
![Ethyl 4-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B13011467.png)
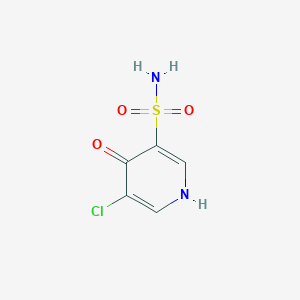
![Methyl 3-boc-3-azabicyclo[4.1.0]heptan-1-carboxylate](/img/structure/B13011500.png)
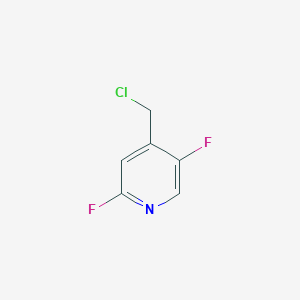


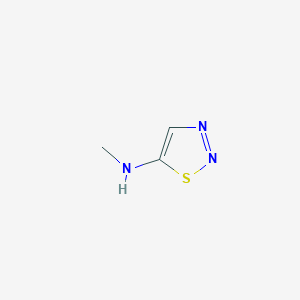
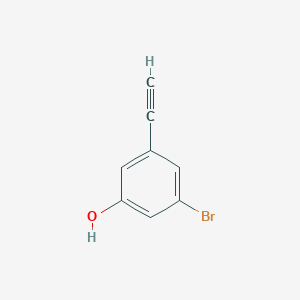

![Bicyclo[2.1.0]pentane-1,4-dicarboxylic acid](/img/structure/B13011535.png)
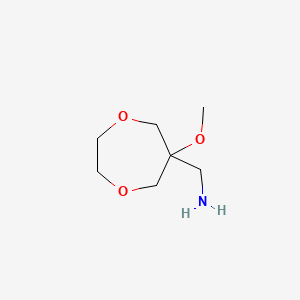
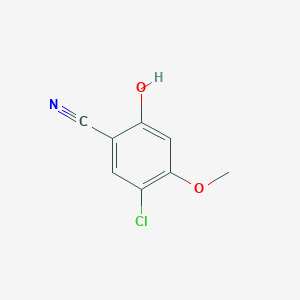
![Methyl 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13011549.png)
